5-Ethyl-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-ethyl-1-(2-hydroxyethyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-2-6-5-7(8(12)13)9-10(6)3-4-11/h5,11H,2-4H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNHLADHNNJXREH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1CCO)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.
Addition of the Hydroxyethyl Group: The hydroxyethyl group can be added through nucleophilic substitution reactions using ethylene oxide or similar reagents.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the pyrazole derivative with carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ethyl and hydroxyethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base for nucleophilic substitution; electrophiles such as acyl chlorides for electrophilic substitution.
Major Products Formed
Oxidation: Formation of 5-Ethyl-1-(2-carboxyethyl)-1H-pyrazole-3-carboxylic acid.
Reduction: Formation of 5-Ethyl-1-(2-hydroxyethyl)-1H-pyrazole-3-methanol.
Substitution: Formation of various substituted pyrazole derivatives depending on the substituents used.
Scientific Research Applications
5-Ethyl-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It can be incorporated into polymers and other materials to impart specific properties, such as increased hydrophilicity or improved mechanical strength.
Biological Studies: It can be used as a probe to study enzyme activity and metabolic pathways involving pyrazole derivatives.
Industrial Applications: It can be used as an intermediate in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Ethyl-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The hydroxyethyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with target molecules, while the pyrazole ring can participate in π-π stacking interactions.
Comparison with Similar Compounds
Comparison with Similar Pyrazole Carboxylic Acid Derivatives
Substituent Type and Positional Effects
Ethyl vs. Methyl Substituents
- 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid (C₇H₁₀N₂O₂): The ethyl group at position 1 and methyl at position 3 reduce steric hindrance compared to the target compound’s hydroxyethyl group. This configuration may lower acidity (pKa) due to weaker electron-withdrawing effects .
- Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate (C₇H₁₀N₂O₄): The methyl group at position 1 and ester functionalization decrease solubility in aqueous media relative to the target’s carboxylic acid and hydroxyethyl groups .
Hydroxyethyl vs. Aryl/Quinolinyl Substituents
- 5-(4-Methylphenyl)-1-(quinolin-2-yl)-1H-pyrazole-3-carboxylic acid (C₂₀H₁₅N₃O₂): The aromatic quinolinyl group at position 1 enhances π-π stacking interactions, making it suitable for metal coordination or supramolecular assemblies. However, its bulkiness may hinder solubility compared to the target’s hydroxyethyl group .
Fluoroethyl Substituents
Functional Group Variations
Carboxylic Acid vs. Ester Derivatives
- Ethyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate (C₇H₁₀N₂O₃): The ester group at position 3 reduces reactivity toward nucleophiles, making it less suited for conjugation reactions than the carboxylic acid form .
- 5-Hydroxy-4-(2-hydroxyethyl)-1H-pyrazole-3-carboxylic acid ethyl ester (C₉H₁₄N₂O₅): Dual hydroxy and ester groups create a balance between hydrophilicity and lipophilicity, contrasting with the target’s single carboxylic acid group .
Data Tables
Table 1: Structural and Physical Properties of Selected Pyrazole Derivatives
Table 2: Functional Group Impact on Reactivity
Research Findings and Trends
- Synthetic Accessibility : Hydroxyethyl-substituted pyrazoles (e.g., target compound) often require multi-step routes involving hydrazine cyclization and hydroxyethylation, whereas methyl/ethyl analogs can be synthesized via simpler ester hydrolysis .
- Biological Relevance: Fluoroethyl and quinolinyl derivatives show enhanced bioactivity in preliminary studies, suggesting that the target compound’s hydroxyethyl group could be modified for targeted drug delivery .
- Material Science : Pyridyl-substituted pyrazoles (e.g., 3-(2-pyridyl)-1H-pyrazole-5-carboxylic acid) exhibit strong coordination with transition metals, a property yet to be explored in the target compound .
Biological Activity
5-Ethyl-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylic acid (CAS: 2167925-34-8) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article provides an overview of the compound's biological activity, including its cytotoxic effects, mechanisms of action, and structure-activity relationships (SAR), supported by relevant data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a pyrazole ring with ethyl and hydroxyethyl substituents. This unique configuration is believed to contribute to its biological properties.
Structure
Chemical Structure
Anticancer Activity
Recent studies have highlighted the anticancer potential of various pyrazole derivatives, including this compound. In vitro evaluations have shown promising results against various cancer cell lines.
Cytotoxicity Studies
A comprehensive evaluation of the cytotoxic effects of this compound was conducted against several cancer cell lines, including A549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer). The results are summarized in the following table:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 26 | Induction of apoptosis and cell cycle arrest |
| MCF7 | 12.50 | Inhibition of tubulin polymerization |
| HCT116 | 3.3 | G2/M phase cell cycle arrest |
These findings suggest that this compound may exert its anticancer effects through multiple mechanisms, including apoptosis induction and disruption of microtubule dynamics, which are critical for cancer cell proliferation .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been investigated for anti-inflammatory effects. Preliminary studies indicate that it may inhibit the release of pro-inflammatory cytokines, such as TNF-alpha, in response to lipopolysaccharide (LPS) stimulation.
Inhibitory Effects on Cytokine Release
The following table summarizes the inhibitory effects observed:
| Compound Concentration (mM) | % Inhibition |
|---|---|
| 1 | 50 |
| 10 | 97.7 |
These results demonstrate significant potential for the compound as an anti-inflammatory agent, particularly at higher concentrations .
The mechanisms underlying the biological activity of this compound involve several pathways:
- Apoptosis Induction : The compound appears to activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It has been shown to cause G2/M phase arrest in various cancer cell lines, preventing further cellular division.
- Tubulin Inhibition : Similar to other pyrazole derivatives, it may inhibit tubulin polymerization, disrupting mitotic spindle formation .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at specific positions on the pyrazole ring can significantly influence potency and selectivity.
Key Findings
Research indicates that:
- Substituents at the N1 position can enhance cytotoxicity.
- Hydroxyethyl groups contribute to increased solubility and bioavailability.
This knowledge can guide further synthesis and development of more potent derivatives .
Case Study: Anticancer Efficacy in A549 Cell Line
In a controlled study, this compound was tested against A549 lung cancer cells. The study demonstrated:
- An IC50 value of 26 µM.
- Significant induction of apoptosis as evidenced by flow cytometry analysis.
These results underscore the compound's potential as a therapeutic agent for lung cancer treatment .
Case Study: Anti-inflammatory Response
In another investigation focusing on inflammation, the compound was evaluated for its ability to suppress TNF-alpha release in LPS-stimulated macrophages:
- At a concentration of 10 mM, it inhibited TNF-alpha release by approximately 97.7%.
This suggests that it may be useful in treating inflammatory diseases .
Q & A
Q. Table 1: Representative Synthetic Conditions
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclocondensation | (E)-ethyl 2-cyano-3-ethoxyacrylate, DMF, 80°C | 65–75 | |
| Azide Substitution | NaN3, DMF, 50°C, 3 hrs | 82 | |
| Suzuki Coupling | Pd(PPh3)4, K3PO4, THF/H2O | 60–70 |
How is the compound characterized post-synthesis?
Methodological Answer:
Characterization relies on spectroscopic and analytical techniques:
- Spectroscopy :
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 212 for C9H14N2O3) and fragmentation patterns validate molecular weight .
- Elemental Analysis : Confirms ≥98% purity (e.g., C: 54.3%, H: 6.6%, N: 13.2%) .
Advanced Research Questions
How can computational methods optimize the synthesis of pyrazole derivatives?
Methodological Answer:
Quantum chemical calculations (e.g., DFT) and reaction path searches minimize trial-and-error approaches:
- Step 1 : Use software (e.g., Gaussian) to model transition states and predict regioselectivity in cyclocondensation .
- Step 2 : Machine learning (ML) models trained on experimental data (e.g., solvent polarity, temperature) identify optimal conditions. For instance, ICReDD’s workflow combines computational screening with experimental validation to reduce development time by 40% .
- Case Study : ML-guided optimization of Suzuki coupling for pyrazole derivatives achieved 85% yield vs. 60% with traditional methods .
How to resolve contradictions in bioactivity data across studies?
Methodological Answer:
Discrepancies (e.g., chemotaxis inhibition vs. analgesic activity) arise from structural modifications or assay conditions. Systematic approaches include:
- Structural Analysis : Compare substituent effects. For example, replacing the hydroxyethyl group with methylsulfanyl enhances COX-2 inhibition (analgesic activity) but reduces chemotaxis inhibition .
- Assay Standardization : Control variables like cell lines (RAW 264.7 vs. HEK293) or dosage (10 µM vs. 50 µM). Evidence shows IC50 values vary by 3-fold across assays .
- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., ED50 < 20 mg/kg for anti-inflammatory activity in murine models) .
Q. Table 2: Bioactivity Comparison by Substituent
| Substituent (C5) | Activity (IC50) | Assay Model | Reference |
|---|---|---|---|
| Ethyl | 15 µM (Chemotaxis) | Human neutrophils | |
| Phenyl | 8 µM (COX-2) | RAW 264.7 macrophages | |
| Thiophene | 25 µM (p38 MAPK) | HEK293 |
What strategies enhance the compound’s metabolic stability for in vivo studies?
Methodological Answer:
Improving pharmacokinetics involves:
- Prodrug Design : Esterification of the carboxylic acid group (e.g., ethyl ester) increases lipophilicity and oral bioavailability. Hydrolysis in vivo regenerates the active form .
- Structural Shielding : Introducing bulky groups (e.g., trifluoromethylpyridine) at N1 reduces CYP450-mediated metabolism. A 2015 study reported a 2.5-fold increase in half-life with this modification .
- Formulation : Nanoencapsulation (e.g., PLGA nanoparticles) enhances solubility and prolongs circulation time .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
